molecular formula C20H36O4 B14257264 Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate CAS No. 331673-21-3

Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate

Cat. No.: B14257264
CAS No.: 331673-21-3
M. Wt: 340.5 g/mol
InChI Key: PEQSTYWCSKSTNA-UHFFFAOYSA-N
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Description

Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate is a chemical compound known for its unique structure and properties. It is an ester derived from cyclohexane-1,2-dicarboxylic acid and 4-methylpentanol. This compound is used in various industrial applications due to its stability and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 4-methylpentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The raw materials are fed into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Cyclohexane-1,2-dicarboxylic acid.

    Reduction: Cyclohexane-1,2-dimethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.

    Biology: Studied for its potential effects on biological membranes and its role as a plasticizer in biomedical devices.

    Medicine: Investigated for its biocompatibility and potential use in drug delivery systems.

    Industry: Utilized in the production of flexible PVC products, adhesives, and coatings.

Mechanism of Action

The mechanism of action of Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate primarily involves its interaction with polymer chains. As a plasticizer, it inserts itself between polymer chains, reducing intermolecular forces and increasing flexibility. This compound does not have a specific molecular target but rather exerts its effects through physical interactions with materials.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate
  • 1,2-Cyclohexane dicarboxylic acid diisononyl ester
  • Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

Uniqueness

Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate is unique due to its specific ester groups derived from 4-methylpentanol, which impart distinct physical and chemical properties. Compared to similar compounds, it offers a different balance of flexibility and stability, making it suitable for specialized applications in various industries.

Properties

CAS No.

331673-21-3

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

IUPAC Name

bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C20H36O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h15-18H,5-14H2,1-4H3

InChI Key

PEQSTYWCSKSTNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOC(=O)C1CCCCC1C(=O)OCCCC(C)C

Origin of Product

United States

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